N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride
Overview
Description
N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride is a useful research compound. Its molecular formula is C18H34Cl3N3O and its molecular weight is 414.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sulphur-Transfer Reagent in Reactions with Diamines : This compound has been utilized in the preparation of sulphur–nitrogen heterocycles. For example, Bryce (1984) used a related piperidine compound as a sulphur-transfer reagent in reactions with diamines, leading to the synthesis of various heterocycles, which are significant in medicinal chemistry and materials science (Bryce, 1984).
Ligand for Metal Complex Formation : Lehtonen and Sillanpää (2005) demonstrated the formation of dioxomolybdenum(VI) complexes using N,N'-bis(2-hydroxy-3,5-dimethylbenzyl)-N,N'-dimethylethane-1,2-diamine as a ligand. Such complexes have applications in catalysis and as precursors for advanced materials (Lehtonen & Sillanpää, 2005).
Intramolecular Methyl Migration Studies : Zhang, Yao, and Guo (2008) studied the intramolecular methyl migration in protonated forms of this compound and similar diamines. This research is significant for understanding reaction mechanisms in organic synthesis (Zhang, Yao, & Guo, 2008).
Synthesis of Colloidal Stabilizers : Bazhin et al. (2013) used a derivative of N,N-dimethylethane-1,2-diamine in the synthesis of colloidal stabilizers for cadmium and zinc sulfide sols. This research is important for the development of stable colloidal systems in nanotechnology and materials science (Bazhin et al., 2013).
Synthesis of DNA Bis-intercalating Agents : Moloney, Kelly, and Mack (2001) investigated the synthesis of DNA bis-intercalating agents using derivatives of N,N-dimethylethane-1,2-diamine. This research is relevant for the development of novel therapeutic agents in cancer treatment (Moloney, Kelly, & Mack, 2001).
Synthesis of Anti-Alzheimer's Agents : Gupta et al. (2020) synthesized and evaluated N-benzylated derivatives of this compound for anti-Alzheimer's activity. Such research contributes to the development of new treatments for neurodegenerative diseases (Gupta et al., 2020).
Nickel(II) Complexes for Ethylene Oligomerization : Nyamato, Ojwach, and Akerman (2016) used derivatives of N,N-dimethylethane-1,2-diamine for the synthesis of nickel(II) complexes, which were then applied in ethylene oligomerization studies. This has implications in polymer science and industrial chemistry (Nyamato, Ojwach, & Akerman, 2016).
Nitric Oxide Sensors Based on Copper(II) Complexes : Kumar, Kalita, and Mondal (2013) synthesized Cu(II) complexes with N-donor ligands derived from N,N-dimethylethane-1,2-diamine for use as nitric oxide sensors. This is significant for environmental monitoring and medical diagnostics (Kumar, Kalita, & Mondal, 2013).
properties
IUPAC Name |
N-[[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methyl]-N',N'-dimethylethane-1,2-diamine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O.3ClH/c1-20(2)12-10-19-13-16-7-6-11-21(14-16)15-17-8-4-5-9-18(17)22-3;;;/h4-5,8-9,16,19H,6-7,10-15H2,1-3H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFRNACQOWJYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1CCCN(C1)CC2=CC=CC=C2OC.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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